
1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(Indolin-1-yl)-2-méthylpyridin-3-yl)-N-méthylméthanamine est un composé organique synthétique qui appartient à la classe des dérivés de l'indoline. Ces composés sont connus pour leurs diverses activités biologiques et leurs applications thérapeutiques potentielles. La structure de ce composé présente un groupe indoline lié à un cycle pyridine, qui est lui-même connecté à un groupe méthylméthanamine. Cette disposition unique des groupes fonctionnels contribue à ses propriétés chimiques distinctives et à ses activités biologiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de 1-(6-(Indolin-1-yl)-2-méthylpyridin-3-yl)-N-méthylméthanamine implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du noyau indoline : Le noyau indoline peut être synthétisé par cyclisation d'un dérivé d'aniline approprié.
Formation du cycle pyridine : Le cycle pyridine est introduit par une réaction de condensation avec un aldéhyde ou une cétone approprié.
Liaison des cycles indoline et pyridine : Les cycles indoline et pyridine sont liés par une réaction de substitution nucléophile.
Introduction du groupe méthylméthanamine : L'étape finale consiste en l'alkylation du cycle pyridine avec de la méthylamine en conditions basiques.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour une synthèse à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu, le criblage à haut débit des conditions de réaction et l'utilisation de catalyseurs pour améliorer l'efficacité et le rendement de la réaction.
Analyse Des Réactions Chimiques
Types de réactions : 1-(6-(Indolin-1-yl)-2-méthylpyridin-3-yl)-N-méthylméthanamine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de dérivés oxo correspondants.
Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure d'aluminium et de lithium, conduisant à la formation d'analogues réduits.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du cycle pyridine, où des dérivés halogénés peuvent être synthétisés à l'aide d'agents halogénants.
Réactifs et conditions courantes :
Oxydation : Permanganate de potassium, trioxyde de chrome et peroxyde d'hydrogène en conditions acides ou basiques.
Réduction : Borohydrure de sodium, hydrure d'aluminium et de lithium et hydrogénation catalytique.
Substitution : Agents halogénants tels que le brome, le chlore et l'iode en présence d'un solvant approprié.
Principaux produits formés :
Produits d'oxydation : Dérivés oxo des cycles indoline et pyridine.
Produits de réduction : Analogues réduits avec des groupes fonctionnels hydrogénés.
Produits de substitution : Dérivés halogénés avec des atomes d'halogène substitués sur le cycle pyridine.
Applications de la recherche scientifique
Chimie : Le composé sert de bloc de construction pour la synthèse de molécules plus complexes et de ligand en chimie de coordination.
Industrie : Il est utilisé dans le développement de matériaux avancés et comme précurseur pour la synthèse de polymères fonctionnalisés.
Mécanisme d'action
Le mécanisme d'action de 1-(6-(Indolin-1-yl)-2-méthylpyridin-3-yl)-N-méthylméthanamine implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Le composé se lie aux récepteurs de l'acide N-méthyl-D-aspartique 2B (NMDA-GluN2B) et exerce des effets neuroprotecteurs en modulant l'activité de ces récepteurs.
Voies impliquées : Il influence la voie du stress oxydatif en piégeant les espèces réactives de l'oxygène et en réduisant les dommages oxydatifs aux cellules.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mécanisme D'action
The mechanism of action of 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) and exhibits neuroprotective effects by modulating the activity of these receptors.
Pathways Involved: It influences the oxidative stress pathway by scavenging reactive oxygen species and reducing oxidative damage to cells.
Comparaison Avec Des Composés Similaires
1-(6-(Indolin-1-yl)-2-méthylpyridin-3-yl)-N-méthylméthanamine peut être comparé à d'autres dérivés de l'indoline :
Composés similaires :
Unicité : 1-(6-(Indolin-1-yl)-2-méthylpyridin-3-yl)-N-méthylméthanamine se distingue par sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et des activités biologiques uniques. Sa capacité à interagir avec les récepteurs NMDA et à moduler le stress oxydatif et les voies inflammatoires en fait un candidat prometteur pour des applications thérapeutiques dans les troubles neurologiques.
Propriétés
Formule moléculaire |
C16H19N3 |
|---|---|
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
1-[6-(2,3-dihydroindol-1-yl)-2-methylpyridin-3-yl]-N-methylmethanamine |
InChI |
InChI=1S/C16H19N3/c1-12-14(11-17-2)7-8-16(18-12)19-10-9-13-5-3-4-6-15(13)19/h3-8,17H,9-11H2,1-2H3 |
Clé InChI |
QDTZVBTZQGUWMM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)CNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



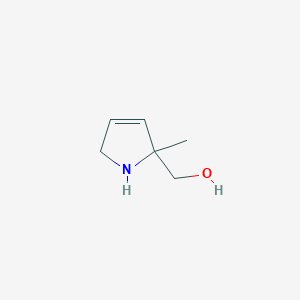

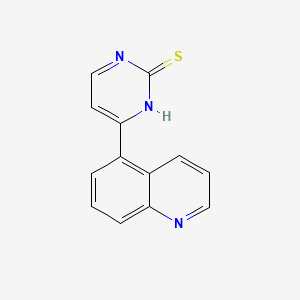

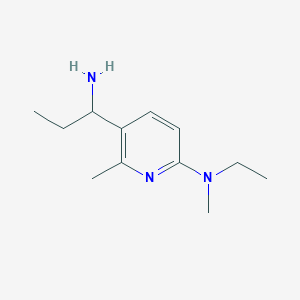
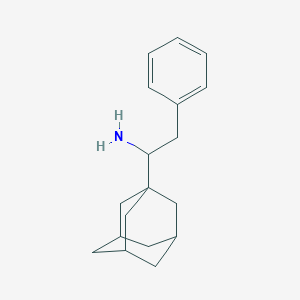
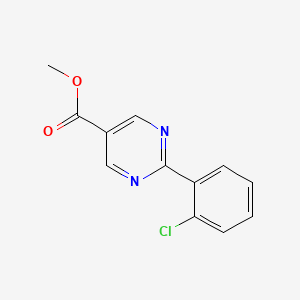
![4-(Furan-2-yl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11803699.png)

![tert-Butyl (4-fluorobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11803729.png)
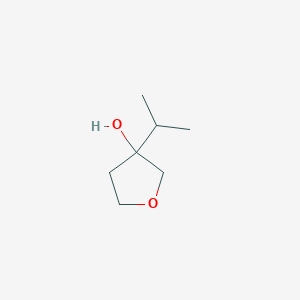
![3-Amino-2-(4-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11803741.png)

